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molecular formula C7H12N4O2S B8641680 Ethyl 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoate CAS No. 93211-23-5

Ethyl 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propanoate

Cat. No. B8641680
M. Wt: 216.26 g/mol
InChI Key: OGGZMPAUFIEMFE-UHFFFAOYSA-N
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Patent
US04616007

Procedure details

5.43 g of 3-(1-methyltetrazol-5-ylthio)-propionic acid ethyl ester are dissolved in 20 ml of acetic acid, 4 ml of conc. HCl and 8 ml of water and the whole is stirred for 3.5 hours at 100°. After concentration of the reaction mixture by evaporation, the residue is partitioned between ethyl acetate and aqueous sodium bicarbonate solution. The aqueous phase is separated off, acidified with 4N HCl and extracted twice with ethyl acetate. After drying and concentration by evaporation the title compound is obtained.
Quantity
5.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[CH2:5][CH2:6][S:7][C:8]1[N:12]([CH3:13])[N:11]=[N:10][N:9]=1)C.Cl.O>C(O)(=O)C>[CH3:13][N:12]1[C:8]([S:7][CH2:6][CH2:5][C:4]([OH:14])=[O:3])=[N:9][N:10]=[N:11]1

Inputs

Step One
Name
Quantity
5.43 g
Type
reactant
Smiles
C(C)OC(CCSC1=NN=NN1C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After concentration of the reaction mixture by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
by evaporation the title compound
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
CN1N=NN=C1SCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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